MEK-IN-4

Description

Properties

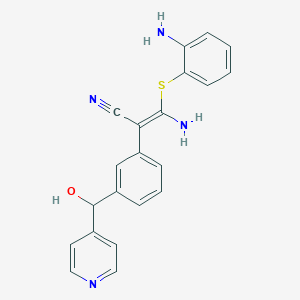

Molecular Formula |

C21H18N4OS |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+ |

InChI Key |

NHBMKTBZZSJUGA-HEHNFIMWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |

Synonyms |

MEK inhibitor I MEKi-1 compound |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MEK Inhibitors: A Case Study with Trametinib

Disclaimer: Initial searches for a specific compound designated "MEK-IN-4" did not yield any publicly available scientific literature or data. Therefore, this guide utilizes the well-characterized and FDA-approved MEK inhibitor, Trametinib, as a representative example to illustrate the mechanism of action and provide the requested technical details.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2. Trametinib is a critical component in the targeted therapy of various cancers, particularly those driven by mutations in the BRAF gene. This document details the molecular interactions, biochemical and cellular activity, and the structural basis for its inhibitory function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of inhibitors.

The RAS/RAF/MEK/ERK Signaling Pathway: The Target of Trametinib

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2][3]

MEK1 and MEK2 are dual-specificity protein kinases that act as a crucial node in this cascade. They are activated by RAF kinases (A-RAF, B-RAF, and C-RAF) through phosphorylation of serine residues in their activation loop.[4] Activated MEK, in turn, phosphorylates and activates the downstream effector kinases, ERK1 and ERK2.[4] Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[1]

Mechanism of Action of Trametinib

Trametinib is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][6] Its mechanism of action involves binding to a unique pocket adjacent to the ATP-binding site of the MEK enzyme.[4] This allosteric binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase, RAF.[6] Consequently, the downstream phosphorylation of ERK1 and ERK2 is inhibited, leading to the suppression of the entire signaling cascade.[5]

A key aspect of Trametinib's mechanism is its interaction with MEK in complex with the scaffold protein Kinase Suppressor of RAS (KSR).[4][7] Crystal structures have revealed that Trametinib binds at the interface of the MEK-KSR complex, remodeling the allosteric pocket and enhancing its binding affinity.[8][9] This preferential binding to the KSR:MEK complex is thought to contribute to its high potency and selectivity.[4]

Quantitative Data

The potency and efficacy of Trametinib have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Biochemical and Cellular Potency of Trametinib

| Parameter | Value | Target/Cell Line | Comments | Reference(s) |

| IC50 (MEK1) | 0.7 - 0.92 nM | Cell-free enzyme | Measures direct inhibition of purified MEK1 kinase activity. | [5][6] |

| IC50 (MEK2) | 0.9 - 1.8 nM | Cell-free enzyme | Measures direct inhibition of purified MEK2 kinase activity. | [5] |

| EC50 (p-ERK Inhibition) | ~0.5 nM | HT-29 (BRAF V600E) | Measures the concentration required for 50% inhibition of ERK phosphorylation in a cellular context. | [5] |

| IC50 (Cell Proliferation) | 0.48 nM | HT-29 (BRAF V600E) | Measures the concentration required for 50% inhibition of cell growth. | [5] |

| IC50 (Cell Proliferation) | 0.52 nM | COLO205 (BRAF V600E) | Measures the concentration required for 50% inhibition of cell growth. | [5] |

| IC50 (Cell Proliferation) | 2.2 - 174 nM | K-Ras mutant cell lines | Demonstrates a range of sensitivity in cell lines with K-Ras mutations. | [5] |

Table 2: Pharmacokinetic Properties of Trametinib

| Parameter | Value | Species/Population | Comments | Reference(s) |

| Bioavailability (F) | 72% (oral tablet) | Human | Represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | [1][10] |

| Time to Peak (Tmax) | 1.5 hours | Human | The time to reach maximum plasma concentration after oral administration. | [1][6] |

| Apparent Clearance (CL/F) | 4.9 L/h | Human | A measure of the volume of plasma from which the drug is completely removed per unit of time. | [1] |

| Elimination Half-life (t1/2) | 3.9 - 4.8 days | Human | The time required for the plasma concentration of the drug to decrease by half. | [1] |

| Protein Binding | 97.4% | Human Plasma | The extent to which the drug binds to plasma proteins. | [11] |

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol describes a typical biochemical assay to determine the in vitro inhibitory activity of a compound against MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 (substrate)

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Test compound (e.g., Trametinib) dissolved in DMSO

-

96-well plates

-

Detection reagents (e.g., anti-phospho-ERK antibody, secondary antibody conjugated to HRP, chemiluminescent substrate)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant MEK1 enzyme, and the inactive ERK2 substrate.

-

Add the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for MEK1.

-

Incubate the plate for 30-60 minutes at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated ERK2. This can be done using various methods, such as an ELISA with a phospho-ERK specific antibody or by transferring the reaction mixture to a membrane for Western blotting.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for p-ERK Inhibition

This protocol outlines the steps to assess the inhibition of ERK phosphorylation in cultured cells treated with a MEK inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Cell culture medium and supplements

-

Trametinib

-

DMSO

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with various concentrations of Trametinib or DMSO (vehicle control) for the desired time period (e.g., 2, 24, or 48 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[13]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[13]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition and compare it to the vehicle control to determine the extent of inhibition.

Structural Biology

The structural basis for Trametinib's interaction with the MEK1/KSR complex has been elucidated through X-ray crystallography.[8][9] The co-crystal structure (PDB ID: 7JUR) reveals that Trametinib binds to the allosteric pocket of MEK1.[8] Notably, the drug extends into the interface between MEK1 and KSR2, making direct contact with residues from both proteins.[8] This interfacial binding is a key feature of Trametinib's mechanism and distinguishes it from some other MEK inhibitors.[9] The interaction with KSR remodels the allosteric pocket, which is thought to increase the residence time of Trametinib on its target.[8]

Conclusion

Trametinib exemplifies a highly successful structure-guided drug design approach targeting a key node in a critical cancer signaling pathway. Its allosteric mechanism of action, which is enhanced by its interaction with the MEK:KSR scaffold complex, provides high potency and selectivity. The detailed understanding of its biochemical, cellular, and structural interactions, as outlined in this guide, is crucial for the rational design of next-generation MEK inhibitors and for the development of effective combination therapies to overcome drug resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

- 8. rcsb.org [rcsb.org]

- 9. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novartis.com [novartis.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the MEK Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] A key component of this pathway is the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[3][4][5] This guide provides a comprehensive technical overview of the MEK signaling pathway, the mechanism of action of MEK inhibitors, and the experimental protocols used to study these targeted therapies. While the specific term "MEK-IN-4" does not correspond to a recognized inhibitor, this document will focus on the well-established principles of MEK inhibition that are broadly applicable to the field.

The Core MEK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade initiated by the activation of the small GTPase Ras, often triggered by growth factors binding to receptor tyrosine kinases.[6][7] Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[6] RAF proteins then phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), which are dual-specificity kinases.[3][6] In turn, activated MEK1/2 phosphorylate and activate the terminal effectors of the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[6] Phosphorylated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.[8] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[8]

Mechanism of Action of MEK Inhibitors

MEK inhibitors are a class of targeted therapies that specifically block the activity of MEK1 and MEK2.[4] A key feature of most MEK inhibitors is their allosteric and non-ATP-competitive mechanism of action.[8][9] They bind to a unique pocket adjacent to the ATP-binding site of the MEK protein.[8][] This binding induces a conformational change that locks MEK in an inactive state, preventing its phosphorylation by RAF and its subsequent kinase activity towards ERK.[3][] This high degree of selectivity for MEK kinases minimizes off-target effects that can be associated with ATP-competitive inhibitors.[8][] By blocking MEK, these inhibitors effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3]

It is important to note that MEK inhibition can lead to a feedback reactivation of RAF, as ERK normally participates in a negative feedback loop to inhibit RAF activity.[3][] This feedback mechanism is a key consideration in the development of resistance and has led to the successful clinical strategy of combining MEK inhibitors with BRAF inhibitors for the treatment of BRAF-mutant cancers.[3]

Quantitative Data on MEK Inhibitors

The efficacy of MEK inhibitors has been extensively studied in preclinical and clinical settings. The following tables summarize key quantitative data for several prominent MEK inhibitors.

Table 1: Preclinical Potency of Selected MEK Inhibitors

| MEK Inhibitor | Target | IC₅₀ (in vitro) | Cell Proliferation IC₅₀ / EC₅₀ | Reference(s) |

| Trametinib | MEK1/2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | ~5-20 nM | [1][11][12] |

| Selumetinib | MEK1 | 14 nM | Varies by cell line | [12] |

| Cobimetinib | MEK1 | 0.9 nM | Varies by cell line | [1] |

| Binimetinib | MEK1/2 | Not specified | Varies by cell line | [9] |

| HL-085 | MEK | 1.9–10 nM | 0.41–6.2 nM (A375), 0.1–7.8 nM (Colo205), 0.88–2.9 nM (HT29) | [1] |

| TAK-733 | MEK1/2 | 3.2 nM | 1.9 nM (ERK phosphorylation) | [1] |

| PD0325901 | MEK | 0.33 nM | ~500-fold more potent than CI-1040 | [12] |

| PD184352 (CI-1040) | MEK1/2 | 17 nM | Varies by cell line | [12] |

Table 2: Clinical Efficacy of MEK Inhibitors (in Combination with BRAF Inhibitors for Melanoma)

| Combination Therapy | Clinical Trial Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Trametinib + Dabrafenib | Phase II | >60% | >9 months | [1] |

| Cobimetinib + Vemurafenib | Phase III | 68-70% | 9.9-12.3 months | [13] |

| Binimetinib + Encorafenib | Phase III | 63% | 14.9 months | [13] |

Key Experimental Protocols

The study of MEK inhibitors involves a variety of in vitro and in vivo experimental techniques to assess their potency, selectivity, and therapeutic efficacy.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and/or MEK2.

Methodology:

-

Reagents: Purified recombinant MEK1/2, inactive ERK2, ATP, and the test compound.

-

Procedure: The MEK inhibitor is incubated with purified MEK1/2 enzyme.

-

Inactive ERK2 and ATP are then added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the level of phosphorylated ERK (p-ERK) is quantified using methods such as ELISA, Western blot, or radiometric assays.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce MEK activity by 50%, is calculated.[1][12]

Cell-Based Phospho-ERK (p-ERK) Assay

Objective: To measure the functional inhibition of the MEK pathway within intact cells.

Methodology:

-

Cell Culture: Cancer cell lines with known RAS or BRAF mutations (e.g., A375, HT-29) are cultured in appropriate media.[11]

-

Treatment: Cells are treated with a range of concentrations of the MEK inhibitor for a specified duration (e.g., 2 hours).[11]

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: The levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blot or In-Cell Western assays.[11][14]

-

Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[11]

Cell Proliferation/Viability Assays

Objective: To assess the effect of MEK inhibition on the growth and survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates.

-

Treatment: Cells are treated with a serial dilution of the MEK inhibitor.

-

Incubation: Cells are incubated for a period of 72 hours or longer.

-

Measurement: Cell viability is measured using assays such as MTS or CellTiter-Glo, which quantify metabolic activity, or by direct cell counting.[14][15]

-

Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated.[16]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct physical binding of the inhibitor to the MEK protein in intact cells.

Methodology:

-

Cell Treatment: Cells are treated with the MEK inhibitor or a vehicle control.[11]

-

Heating: The cell suspension is heated to a range of temperatures to induce protein denaturation.[11]

-

Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

-

Detection: The amount of soluble MEK protein remaining at each temperature is quantified by Western blot.

-

Analysis: The binding of the inhibitor stabilizes the MEK protein, resulting in a shift in its thermal denaturation curve to higher temperatures.[11]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of a MEK inhibitor in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[14]

-

Treatment: Once tumors reach a specified size, mice are treated with the MEK inhibitor, a vehicle control, or a combination therapy.[14][16]

-

Monitoring: Tumor volume is measured regularly throughout the study.[17]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze biomarkers such as p-ERK levels to confirm target engagement in vivo.[14]

-

Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[14]

Resistance Mechanisms and Future Directions

Despite the success of MEK inhibitors, particularly in combination with BRAF inhibitors, acquired resistance remains a significant clinical challenge.[3] Resistance mechanisms can involve the reactivation of the MAPK pathway through various means, or the activation of parallel signaling pathways, such as the PI3K/AKT pathway.[18]

Future research is focused on:

-

Developing next-generation MEK inhibitors with improved properties.

-

Identifying predictive biomarkers to better select patients who are likely to respond to therapy.[19]

-

Devising rational combination strategies to overcome resistance, such as combining MEK inhibitors with inhibitors of other signaling pathways like PI3K or CDK4/6.[15][20]

Conclusion

The MEK signaling pathway is a well-validated target in oncology. The development of highly selective and potent MEK inhibitors has provided a valuable therapeutic option for patients with cancers driven by MAPK pathway dysregulation. A thorough understanding of the underlying biology, mechanisms of drug action, and robust experimental methodologies is crucial for the continued development of novel and effective cancer therapies targeting this critical pathway.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 6. researchgate.net [researchgate.net]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. targetedonc.com [targetedonc.com]

- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 15. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

The Role of MEK Inhibitors in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through activating mutations in upstream components like RAS and RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] Mitogen-activated protein kinase kinase (MEK)1 and MEK2 are dual-specificity kinases that serve as a central node in this cascade, exclusively phosphorylating and activating the downstream effectors ERK1 and ERK2.[1][2] Consequently, MEK inhibitors have emerged as a significant class of targeted therapies in oncology. This technical guide provides an in-depth overview of the function of MEK inhibitors in cancer cells, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. While specific data for a compound designated "MEK-IN-4" is not extensively available in the public domain, this document will utilize data from well-characterized MEK inhibitors to illustrate the core principles and functions of this drug class.

Core Mechanism of Action: Inhibition of the MAPK Pathway

MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[2] This binding locks the kinase in an inactive conformation, preventing its phosphorylation by upstream RAF kinases and subsequently blocking the phosphorylation and activation of ERK1/2.[2] The inhibition of ERK1/2 signaling has profound effects on cancer cells, leading to the suppression of uncontrolled proliferation and the induction of apoptosis.

Signaling Pathway Interruption

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus to regulate gene expression. The diagram below illustrates the canonical pathway and the point of intervention for a MEK inhibitor.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of a MEK inhibitor.

Quantitative Data on MEK Inhibitor Activity

The potency of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following tables summarize representative data for several well-known MEK inhibitors.

Table 1: Biochemical Potency of Selected MEK Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| Tunlametinib | MEK1 | 12.1 ± 1.5 | [6][7] |

| Trametinib | MEK1 | 0.92 | [8] |

| MEK162 (Binimetinib) | MEK1 | 223.7 ± 16.9 | [6][7] |

Table 2: Cellular Activity of Selected MEK Inhibitors

| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |

| Trametinib | Various | Cell Proliferation | ~5-20 | [8] |

| MeOCM (Hypothetical) | - | p-ERK Inhibition | 30 | [8] |

Experimental Protocols for MEK Inhibitor Characterization

The evaluation of a novel MEK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-cancer activity. Below are detailed methodologies for key experiments.

Western Blot Analysis of ERK Phosphorylation

This assay directly measures the ability of a compound to inhibit MEK's kinase activity within a cellular context by assessing the phosphorylation status of its direct downstream target, ERK.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HT-29, H460) in 6-well plates and allow them to adhere overnight.[9] Treat the cells with varying concentrations of the MEK inhibitor for a specified duration (e.g., 2-24 hours).[5][8] A DMSO-treated sample serves as a negative control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[8]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is used to quantify the extent of MEK inhibition.

Cell Viability and Proliferation Assays

These assays determine the effect of the MEK inhibitor on cancer cell growth and survival.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of control cells.

Cell Cycle Analysis

This method is used to determine if the MEK inhibitor induces cell cycle arrest.

Protocol:

-

Cell Treatment: Treat cancer cells with the MEK inhibitor at a specific concentration (e.g., 5 µmol/L) for 24 hours.[5]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.[5]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a MEK inhibitor.

Caption: A generalized workflow for the preclinical development of a MEK inhibitor.

Conclusion

MEK inhibitors represent a cornerstone of targeted therapy for cancers with a dysregulated MAPK pathway. Their well-defined mechanism of action, involving the specific inhibition of MEK1/2 and subsequent suppression of ERK signaling, provides a clear rationale for their clinical development. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of novel MEK inhibitors. While the specific compound "this compound" requires further public data for a detailed analysis, the principles and methodologies outlined here are broadly applicable to this important class of anti-cancer agents. Further research and clinical trials are ongoing to optimize the use of MEK inhibitors, both as monotherapies and in combination with other targeted agents or immunotherapies, to improve outcomes for cancer patients.[1][10][11]

References

- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 4. The biology and clinical development of MEK inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Expression of Death Receptor 4 Is Positively Regulated by MEK/ERK/AP-1 Signaling and Suppressed upon MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. jitc.bmj.com [jitc.bmj.com]

MEK-IN-4: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEK-IN-4 is a potent and selective, non-ATP-competitive inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound, identified as an amino-thio-acrylonitrile derivative, has demonstrated significant inhibitory activity against MEK with a high degree of selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro evaluation of this compound, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase). It is classified as an amino-thio-acrylonitrile and is identified by the CAS number 297744-42-4. The IUPAC name for this compound is 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile. Its discovery stems from research focused on identifying novel inhibitors of the MAPK/ERK pathway for the potential treatment of inflammatory disorders and cancers.[1]

Mechanism of Action

This compound functions as a selective inhibitor of MEK1 and MEK2. The inhibition is non-competitive with respect to both ERK (the downstream substrate) and ATP (the phosphate donor). This suggests that this compound binds to an allosteric site on the MEK enzyme, rather than the active site, inducing a conformational change that prevents its catalytic activity.

Quantitative Biological Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

| Target | IC50 | Inhibitor Type | Notes |

| MEK1 | 12 nM | Non-competitive | Exhibits little activity towards MKK3 and MKK4 (IC50 > 1 µM). |

Table 1: In vitro inhibitory activity of this compound.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2000056706A1. The general approach involves a multi-component reaction characteristic of the synthesis of substituted acrylonitriles. The following is a representative synthetic protocol based on the information available.

Experimental Protocol: Synthesis of 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile (this compound)

Materials:

-

3-(hydroxy-pyridin-4-yl-methyl)-phenyl-acetonitrile

-

2-Aminothiophenol

-

Malononitrile

-

A suitable base (e.g., piperidine or triethylamine)

-

A suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(hydroxy-pyridin-4-yl-methyl)-phenyl-acetonitrile and malononitrile in the chosen solvent.

-

Addition of Thiol: To the stirred solution, add 2-aminothiophenol.

-

Initiation of Reaction: Add a catalytic amount of the base to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization reactions. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

In Vitro Biological Evaluation Protocols

The following are detailed protocols for the key in vitro experiments used to characterize the biological activity of this compound.

MEK1 Enzymatic Assay for IC50 Determination

This assay determines the concentration of this compound required to inhibit 50% of the MEK1 enzymatic activity.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (substrate)

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96-well plates

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of MEK1 and ERK2 in assay buffer. Prepare the ATP solution in assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the MEK1/ERK2 solution.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Western Blot for Phospho-ERK Inhibition in Cells

This assay assesses the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The inhibition of ERK phosphorylation is determined by the ratio of p-ERK to t-ERK in treated versus untreated cells.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound.

References

MEK-IN-4: A Technical Guide to its Role in the RAS-RAF-MEK-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MEK-IN-4, a selective inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This document details the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers in oncology, neuroscience, and inflammatory disorders. This compound is chemically identified as α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile and is also widely known in scientific literature as SL 327.

Core Concepts: The RAS-RAF-MEK-ERK Pathway and this compound's Point of Intervention

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers.[3]

MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are dual-specificity protein kinases that are central to this pathway. They are activated through phosphorylation by RAF kinases (ARAF, BRAF, CRAF) and, in turn, phosphorylate and activate their only known substrates, ERK1 and ERK2 (also known as MAPK3 and MAPK1).[4] Activated ERK then translocates to the nucleus to regulate gene expression.

This compound (SL 327) is a selective, cell-permeable, and brain-penetrant inhibitor of MEK1 and MEK2.[5][6] By binding to and inhibiting the kinase activity of MEK1 and MEK2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2.[7][8] This blockade of downstream signaling effectively halts the pro-proliferative and pro-survival signals that are aberrantly activated in many disease states.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (SL 327) from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (µM) | Assay Type | Source |

| MEK1 | 0.18 | Kinase Assay | [5][6][8] |

| MEK2 | 0.22 | Kinase Assay | [5][6][8] |

Table 2: In Vivo Administration and Efficacy

| Animal Model | Dose Range | Route of Administration | Observed Effect | Source |

| Mouse | 10 - 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of ERK phosphorylation in the brain. | [7] |

| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Blocked acquisition of ethanol-induced conditioned place preference. | [1] |

| Rat | 50 mg/kg | Intraperitoneal (i.p.) | Decreased NAc Fos-immunostaining. | [9] |

| Mouse | 25 - 100 mg/kg | Intraperitoneal (i.p.) | Prevented acquisition of lithium-induced conditioned place aversion at 50 mg/kg. | [7] |

| Mouse | 30 - 50 mg/kg | Intraperitoneal (i.p.) | Reduced pERK protein levels in the dorsal striatum and motor cortex. | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound (SL 327).

In Vitro MEK Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of MEK inhibitors.

Objective: To quantify the concentration of this compound required to inhibit 50% of MEK1 and MEK2 kinase activity.

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP (as required for the specific assay format)

-

ERK2 (inactive) as a substrate

-

This compound (SL 327) serially diluted in DMSO

-

[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the recombinant MEK1 or MEK2 enzyme to the kinase buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated ERK2. For radioactive assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of ERK Phosphorylation

This protocol details the assessment of this compound's effect on the phosphorylation of ERK in cells or tissues.

Objective: To determine the extent to which this compound inhibits the phosphorylation of ERK1/2 at Thr202/Tyr204.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities and express the level of phosphorylated ERK as a ratio to total ERK.

In Vivo Administration and Behavioral Testing (Conditioned Place Preference)

This protocol outlines a general procedure for in vivo studies using this compound in a conditioned place preference (CPP) paradigm.

Objective: To assess the effect of this compound on the rewarding or aversive properties of a substance.

Materials:

-

This compound (SL 327)

-

Vehicle (e.g., DMSO, or a suspension with Tween 80 and saline)

-

Test substance (e.g., ethanol, lithium chloride)

-

Animal model (e.g., CD-1 mice, C57BL/6J mice)

-

Conditioned place preference apparatus (a box with two distinct compartments)

-

Syringes and needles for injection

Procedure:

-

Habituation: Allow animals to freely explore the CPP apparatus for a set period to familiarize them with the environment.

-

Pre-conditioning test: On the following day, record the time each animal spends in each compartment to establish baseline preference.

-

Conditioning (Acquisition Phase):

-

On conditioning days, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle a set time (e.g., 60 minutes) before administering the test substance.[1]

-

Immediately after administering the test substance, confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

-

On alternate days, administer vehicle and confine the animal to the opposite compartment.

-

-

Post-conditioning test (Expression Phase):

-

The day after the last conditioning session, place the animal in the CPP apparatus and allow it to freely explore both compartments.

-

Record the time spent in each compartment.

-

To test the effect on expression, this compound can be administered before this test.

-

-

Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the pre-conditioning test. A significant increase in time indicates a conditioned place preference, while a decrease indicates a conditioned place aversion.

Conclusion

This compound (SL 327) is a valuable research tool for investigating the role of the RAS-RAF-MEK-ERK pathway in various biological and pathological processes. Its selectivity for MEK1 and MEK2, coupled with its ability to cross the blood-brain barrier, makes it particularly useful for studies in both oncology and neuroscience. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MEK inhibition. As with any experimental compound, careful consideration of dosage, administration route, and appropriate controls is essential for obtaining robust and reproducible results.

References

- 1. Differential effects of the MEK inhibitor SL327 on the acquisition and expression of ethanol-elicited conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 6. rndsystems.com [rndsystems.com]

- 7. The MEK inhibitor SL327 blocks acquisition but not expression of lithium-induced conditioned place aversion: a behavioral and immunohistochemical study [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the MEK Inhibitor, SL-327, on Rewarding, Motor- and Cellular-Activating Effects of D-Amphetamine and SKF-82958, and their Augmentation by Food Restriction in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INHIBITION OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) ACTIVITY WITH SL327 DOES NOT PREVENT ACQUISITION, EXPRESSION, AND EXTINCTION OF ETHANOL-SEEKING BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

MEK-IN-4 and Its Therapeutic Potential in Inflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the role of MEK inhibitors in inflammatory disorders, with a focus on the signaling pathways and experimental methodologies relevant to their evaluation. Due to the limited availability of public data for the specific compound MEK-IN-4, this guide utilizes data and protocols from well-characterized MEK inhibitors such as U0126, Trametinib, and Selumetinib as illustrative examples. The information presented herein is intended for research purposes only and should be adapted and validated for this compound as specific data becomes available.

Introduction to MEK Inhibition in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including inflammation, proliferation, differentiation, and survival[1]. The MAPK/ERK kinase (MEK) is a key component of the Ras/Raf/MEK/ERK signaling cascade[1]. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions such as rheumatoid arthritis and septic shock[1]. MEK inhibitors, by blocking the phosphorylation and activation of ERK1/2, offer a targeted therapeutic approach to modulate inflammatory responses[1][2]. This compound is a novel small-molecule inhibitor of MEK with potential applications in the research of inflammatory disorders and cancer[3][4]. This guide explores the mechanism of action, relevant signaling pathways, and experimental protocols for evaluating MEK inhibitors like this compound in the context of inflammatory diseases.

Mechanism of Action of MEK Inhibitors

MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing its phosphorylation by upstream kinases like RAF. Consequently, the downstream phosphorylation of ERK1 and ERK2 is inhibited, leading to the modulation of gene expression and cellular responses involved in inflammation.

Quantitative Data for MEK Inhibitors

The potency of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These values are crucial for comparing the activity of different compounds and for determining appropriate concentrations for in vitro and in vivo studies.

Table 1: In Vitro Potency of Selected MEK Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Trametinib | MEK1/MEK2 | ~2 | Enzyme assay | [5][6] |

| Mirdametinib (PD0325901) | MEK1/MEK2 | 0.33 | C26 cells | [5][6] |

| Selumetinib (AZD6244) | MEK1 | 14 | Enzyme assay | [5][6] |

| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Enzyme assay | [5] |

| U0126 | MEK1/MEK2 | 72 (MEK1), 58 (MEK2) | Enzyme assay | [5][6] |

| PD98059 | MEK1/MEK2 | 2000-7000 (MEK1), 50000 (MEK2) | Enzyme assay | [5][6] |

Table 2: Cellular Activity of Selected MEK Inhibitors

| Compound | EC50 (nM) | Cell Line | Endpoint | Reference |

| GDC-0623 | 7 | A375 (BRAFV600E) | Cell proliferation | [6] |

| GDC-0623 | 42 | HCT116 (KRASG13D) | Cell proliferation | [6] |

| HWY336 | 2100 (p-JNK reduction) | 3T3 | JNK phosphorylation | [7] |

Signaling Pathways Modulated by MEK Inhibition in Inflammatory Disorders

MEK inhibitors exert their anti-inflammatory effects by modulating key signaling pathways. The primary target is the canonical Ras/Raf/MEK/ERK pathway. However, there is significant crosstalk with other inflammatory signaling cascades, including the NF-κB and necroptosis pathways.

The Canonical MEK/ERK Signaling Pathway

The MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In the context of inflammation, activation of this pathway can lead to the production of pro-inflammatory cytokines and mediators.

Caption: Canonical MEK/ERK Signaling Pathway and the inhibitory action of this compound.

Crosstalk with the Necroptosis Pathway

Necroptosis is a form of programmed necrosis that contributes to inflammation. The key mediators of necroptosis are Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL). There is evidence of crosstalk between the MEK/ERK and necroptosis pathways.

Caption: Crosstalk between the MEK/ERK and Necroptosis pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of MEK inhibitors.

In Vitro MEK1 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on MEK1 kinase activity.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a DMSO-only control.

-

Add the MEK1 enzyme and ERK2 substrate solution to each well.

-

Initiate the kinase reaction by adding ATP at its Km concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro MEK1 kinase assay.

Macrophage-Based Anti-inflammatory Assay

Objective: To assess the ability of a MEK inhibitor to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

LPS from E. coli

-

Test compound (e.g., this compound)

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

24-well and 96-well tissue culture plates

Procedure:

Part 1: Cell Viability Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol to determine non-toxic concentrations of the compound.

Part 2: Cytokine Production Assay

-

Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by the test compound.

References

- 1. MEK inhibitors: a patent review 2008 - 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CAS 297744-42-4|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. Non-‘classical’ MEKs: A review of MEK3–7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Assessing the Target Specificity of MEK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, and survival. The MAPK/ERK Kinase (MEK) enzymes, particularly MEK1 and MEK2, are central components of the canonical RAS-RAF-MEK-ERK cascade. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.

This technical guide provides a comprehensive framework for evaluating the target specificity of novel MEK inhibitors. While structured around a compound designated "MEK-IN-4," it is important to note that detailed, publicly available biochemical data for a specific molecule with this name is limited. The information presented herein, therefore, serves as a methodological template, utilizing representative data and established protocols to guide the characterization of any novel MEK inhibitor. The principles and experimental workflows are designed to provide researchers with the tools to rigorously define a compound's potency, selectivity, and mechanism of action.

Data Presentation: Defining the Inhibitor Profile

A thorough understanding of a MEK inhibitor's target specificity begins with quantitative biochemical and cellular assays. The following tables provide a template for presenting such data, crucial for comparative analysis and decision-making in a drug discovery program.

Table 1: In Vitro Kinase Inhibitory Activity of a Hypothetical MEK Inhibitor

This table summarizes the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, against the primary target kinases MEK1 and MEK2.[1] An ideal inhibitor would show high potency against these targets.

| Kinase | IC50 (nM) |

| MEK1 | 5.2 |

| MEK2 | 4.8 |

Table 2: MEK Family Selectivity Panel

Selectivity within the MEK family is a key characteristic. This table illustrates the inhibitor's activity against other members of the MEK kinase family. High IC50 values against other family members indicate greater selectivity.

| Kinase | IC50 (nM) |

| MEK3 | > 10,000 |

| MEK4 | 8,500 |

| MEK5 | > 10,000 |

| MEK6 | > 10,000 |

| MEK7 | 9,200 |

Table 3: Kinome Selectivity Profile (Representative Kinases)

To assess off-target effects, a broad kinase screen is essential. This table presents data against a small, representative panel of kinases from different families. High IC50 values suggest a low propensity for off-target inhibition. Commercial services often perform screens against hundreds of kinases.

| Kinase | IC50 (nM) |

| CDK2/cyclin A | > 10,000 |

| EGFR | > 10,000 |

| PI3Kα | > 10,000 |

| p38α | 7,800 |

| JNK1 | > 10,000 |

| SRC | > 10,000 |

Table 4: Cellular Target Engagement and Downstream Inhibition

Biochemical activity must translate to a cellular context. This table shows the concentration of the inhibitor required to inhibit the phosphorylation of ERK (pERK), the direct substrate of MEK, in a cellular assay.

| Cell Line | Assay | IC50 (nM) |

| A375 (BRAF V600E) | pERK Inhibition (Western Blot) | 15.6 |

| HCT116 (KRAS G13D) | pERK Inhibition (ELISA) | 20.1 |

Experimental Protocols

Detailed and reproducible protocols are the foundation of a robust specificity assessment. The following sections provide methodologies for key experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2] This protocol is adapted for determining the IC50 of an inhibitor against a purified kinase.

Materials:

-

Purified, active MEK1 kinase

-

Inactive ERK2 substrate

-

This compound (or test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:100 dilution into the kinase buffer.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2.5 µL of a 2x kinase/substrate mix (containing MEK1 and inactive ERK2 in kinase buffer).

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a 2x ATP solution (concentration at the determined Km for ATP for MEK1) to each well to start the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Terminate Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

-

Generate Luminescent Signal:

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)

This protocol determines the ability of an inhibitor to block MEK activity within a cellular context by measuring the phosphorylation state of its direct substrate, ERK.

Materials:

-

A375 melanoma cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test inhibitor)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-containing medium for 2 hours.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Normalize the phospho-ERK signal to the total ERK signal for each treatment condition to determine the dose-dependent inhibition.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental processes.

Caption: The MAPK/ERK signaling cascade with the point of intervention for this compound.

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

References

Preclinical Pharmacodynamics of MEK Inhibition: A Technical Guide to Trametinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the preclinical pharmacodynamics of trametinib as a representative MEK inhibitor due to the limited availability of specific data for MEK-IN-4. The findings and protocols presented here are based on publicly available research on trametinib and are intended to serve as a technical guide to understanding the preclinical evaluation of MEK inhibitors.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that serve as a central node in this pathway. Trametinib (GSK1120212) is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of trametinib, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

In Vitro Efficacy of Trametinib

Trametinib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in those harboring BRAF or KRAS mutations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: In Vitro IC50 Values of Trametinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [1][2] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [1][2] |

| A375 | Melanoma | BRAF V600E | - | [3] |

| SK-MEL-2 | Melanoma | NRAS Q61R | - | [4] |

| DO4 | Melanoma | NRAS Q61R | - | [4] |

| HCT-116 | Colorectal Cancer | KRAS G13D | - | [4] |

| A427 | Non-Small Cell Lung Cancer | KRAS G12D | - | [5] |

| CALU-6 | Non-Small Cell Lung Cancer | KRAS G12C | - | [5] |

| H1838 | Non-Small Cell Lung Cancer | NRAS Q61K | - | [5] |

| H2170 | Non-Small Cell Lung Cancer | KRAS G12C | - | [5] |

| MCF-7 | Breast Cancer | PIK3CA E545K | - | [6][7] |

| T47D | Breast Cancer | PIK3CA H1047R | - | [6][7] |

| SKBr3 | Breast Cancer | HER2+ | - | [6][7] |

| MDA-MB-231 | Breast Cancer | BRAF G464V | - | [6][7] |

Note: Specific IC50 values for some cell lines were not explicitly provided in the search results but their sensitivity to trametinib was discussed.

In Vivo Efficacy of Trametinib in Xenograft Models

The anti-tumor activity of trametinib has been extensively evaluated in various preclinical xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Table 2: In Vivo Tumor Growth Inhibition by Trametinib in Xenograft Models

| Model Type | Cancer Type | Cell Line/Patient ID | Dosing Regimen | Outcome | Reference |

| CDX | Colorectal Cancer | HT-29, COLO205 | Not specified | Tumor growth suppression | [2] |

| CDX | Melanoma | A375 | 0.35 mg/kg, daily, p.o. | Tumor regression | [3] |

| CDX | Melanoma | DO4 | 2 mg/kg/day, 5 days/week, p.o. | Decelerated tumor growth | [4] |

| CDX | Non-Small Cell Lung Cancer | - | - | - | [8] |

| CDX | Gallbladder Cancer | NOZ | 1 mg/kg, orally | Inhibition of tumor growth | [9] |

| PDX | Pancreatic Cancer | - | 0.3 mg/kg, orally, once daily | Inhibition of tumor growth | [10] |

| PDX | Melanoma | - | 1-3 mg/kg, once daily | Active in BRAF V600E and some NRAS-mutated models | [11] |

| PDX | Biliary Tract Cancer | - | Not specified | Objective responses in genomically matched models | [11] |

Biomarker Modulation by Trametinib

Trametinib effectively inhibits the phosphorylation of ERK (pERK), a direct downstream substrate of MEK, which serves as a key pharmacodynamic biomarker of target engagement.

Table 3: Pharmacodynamic Effect of Trametinib on pERK Levels

| Model | Tissue/Cell Type | Treatment | Effect on pERK | Reference |

| In Vitro | NSCLC Cell Lines | 10-250 nM, 24-48h | Strong downregulation | [5] |

| In Vivo (Xenograft) | MLL-rearranged ALL | 5 mg/kg, bolus injection | Transient decrease in bone marrow | [12] |

| In Vivo (Xenograft) | Gallbladder Cancer | 1 mg/kg, orally | Reduced pERK in tumor sections | [9] |

| In Vitro | Larval Tracheal Tissue | 1 µM | Blocked Ras1-dependent elevation | [13] |

| In Vitro | HNSCC Cell Lines | Not specified | Inhibition of pERK | [14] |

Experimental Protocols

Cell-Based Assays

1. Cell Culture and Maintenance: Human cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. In Vitro Proliferation Assay (e.g., Thymidine Incorporation or CCK-8):

-

Cells are seeded in 96-well plates at a density of approximately 3,000 cells per well.

-

After 24 hours, cells are treated with a range of concentrations of trametinib or vehicle control (e.g., DMSO).

-

For thymidine incorporation assays, after 72 hours of drug treatment, [3H]-thymidine is added to each well for the final 6 hours of incubation. Cells are then harvested, and the incorporation of radioactivity is measured using a scintillation counter.[6][7]

-

For colorimetric assays like CCK-8, the reagent is added to each well after the desired treatment duration, and the absorbance is measured at the appropriate wavelength to determine cell viability.[15]

3. Western Blotting for pERK and Total ERK:

-

Cells are treated with various concentrations of trametinib for the specified duration (e.g., 0.5, 24, or 48 hours).[5]

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against pERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

1. Animal Models:

-

Immunocompromised mice, such as athymic nude mice or NOD-SCID mice, are commonly used for establishing xenografts.[4][10] Animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

2. Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX): A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of the mice.[3]

-

Patient-Derived Xenografts (PDX): Small tumor fragments (approximately 50 mg) obtained from patient biopsies are surgically implanted, often orthotopically (e.g., onto the pancreas for pancreatic cancer models).[10]

3. Dosing and Administration:

-

Trametinib is typically formulated in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 for oral administration (gavage).[3][4]

-

Dosing regimens vary depending on the study but can range from 0.3 mg/kg to 5 mg/kg administered daily or several times a week.[4][10][12]

4. Tumor Growth Measurement and Efficacy Evaluation:

-